molecular formula C17H27NO3Si B8583981 benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate

benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate

Cat. No. B8583981
M. Wt: 321.5 g/mol
InChI Key: CWGNHRHKWPAPHE-UHFFFAOYSA-N
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Patent
US08969557B2

Procedure details

Into a solution of benzyl 3-[(tert-butyldimethylsilyl)oxy]azetidine-1-carboxylate (4.2 g, 13.06 mmol, 1.00 equiv) in ethanol (15 mL) was added palladium carbon (1.3 g, 0.30 equiv) at 0° C. in water/ice bath. The resulting solution was stirred overnight at room temperature. The solids were filtered off. The resulting mixture was concentrated under vacuum to afford 2.2 g (90%) of 3-[(tert-butyldimethylsilyl)oxy]azetidine (50.4) as a light yellow liquid.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
1.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][CH:9]1[CH2:12][N:11](C(OCC2C=CC=CC=2)=O)[CH2:10]1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]>C(O)C.[C].[Pd]>[Si:1]([O:8][CH:9]1[CH2:12][NH:11][CH2:10]1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1CN(C1)C(=O)OCC1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
water ice
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
palladium carbon
Quantity
1.3 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC1CNC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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